3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-5-3-6-12(9-10)17-21(19,20)13-7-4-8-18-11(2)15-16-14(13)18/h3-9,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHJQBBVGTVLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[4,3-a]pyridine class have been found to exhibit activities against various targets such as rorγt, phd-1, jak1, and jak2.
Mode of Action
This can result in a variety of effects, such as the inhibition or activation of the target.
Biochemical Analysis
Biochemical Properties
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it interacts with enzymes involved in the synthesis of nucleotides, leading to alterations in DNA and RNA synthesis. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby impacting cellular growth and division.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can induce changes in gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential lasting effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, thereby impacting energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. The compound’s distribution within tissues is influenced by its affinity for binding proteins, which can facilitate its localization to target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production.
Biological Activity
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolo-pyridines, which are known for their diverse biological activities. This article explores its biological properties, focusing on its potential as an antimalarial agent and other therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 278.34 g/mol
Biological Activity Overview
Research has indicated that compounds within the triazolo-pyridine class exhibit a range of biological activities including:
- Antimalarial Activity : Compounds with similar structures have shown significant antimalarial effects against Plasmodium falciparum, with some derivatives achieving IC50 values in the low micromolar range. For instance, a related compound demonstrated an IC50 of 2.24 μM against P. falciparum .
- Antitumor Activity : Triazolo derivatives have been explored for their anticancer properties. Studies indicate that modifications in the triazolo structure can enhance cytotoxic effects against various cancer cell lines .
- Antibacterial and Antifungal Properties : The sulfonamide group is known for its antibacterial effects, and compounds with similar scaffolds have been reported to possess antibacterial and antifungal activities .
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to inhibit specific enzymes or pathways critical to pathogen survival:
- Inhibition of Cysteine Proteases : The compound targets falcipain-2 (FP-2), a cysteine protease crucial for the lifecycle of P. falciparum. Inhibiting this enzyme disrupts the parasite's ability to degrade hemoglobin, leading to its death during the trophozoite stage .
Research Findings and Case Studies
- Antimalarial Studies :
- Antitumor Activity :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring fused with a pyridine moiety, which is known to enhance its biological activity. The sulfonamide group contributes to its solubility and potential interactions with biological targets.
Pharmacological Studies
Research indicates that compounds similar to 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibit inhibitory effects on various enzymes and pathways relevant to disease mechanisms:
- Inhibition of Kinases : Studies have shown that related triazolo-pyridine compounds can inhibit p38 mitogen-activated protein kinase (MAPK), a target in inflammatory diseases and cancer . This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and cancer.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of triazole derivatives suggest that this compound may exhibit activity against various bacterial strains. The sulfonamide group is known for its role in antimicrobial action by interfering with folate synthesis in bacteria.
Neuropharmacology
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuropharmacological studies. Triazolo derivatives have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases .
Cancer Therapeutics
Research on similar compounds has indicated potential anti-cancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis . The unique structure of this compound may enhance these effects.
Case Study 1: Inhibition of p38 MAPK
A study published in European Patent Office documents the synthesis of several triazolo-pyridine derivatives that inhibit p38 MAPK. The findings suggest that modifications at the sulfonamide position can enhance selectivity and potency against this target .
Case Study 2: Antimicrobial Efficacy
Research conducted at a pharmaceutical lab explored the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition zones compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a broader class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, many of which have been explored for antimalarial activity. Key structural variations among analogs include:
- Substituents on the triazolo ring : Methyl (target compound) vs. ethyl or hydrogen.
- Aromatic substituents : 3-Methylphenyl (target) vs. fluorophenyl, chlorobenzyl, or methoxybenzyl groups in analogs.
- N-Substitution: Mono- vs. di-substitution on the sulfonamide nitrogen.
Table 1: Structural and Molecular Comparison
Preparation Methods
Synthesis of the Triazolo[4,3-a]pyridine Core
The triazolo[4,3-a]pyridine nucleus is typically synthesized by oxidative cyclization of hydrazone intermediates derived from pyridine derivatives. A representative procedure is:
- Dissolve the hydrazone precursor (10 mmol) in dry dimethylformamide (DMF, ~20 mL).
- Cool the solution in an ice bath to 0 °C.
- Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise to promote oxidative cyclization.
- Stir at 0 °C for 1 hour, then allow the reaction mixture to warm to room temperature.
- Upon completion (monitored by TLC), isolate the yellow solid by filtration.
- Wash with petroleum ether, then dissolve in hot water.
- Add triethylamine dropwise under cooling to precipitate the triazolopyridine product with yields >90%.
This method is efficient and mild, allowing for the preparation of various substituted triazolo[4,3-a]pyridines by varying the hydrazone precursor.
Sulfonamide Formation
The sulfonamide group at the 8-position of the triazolopyridine is introduced by reacting sulfonyl chlorides with primary amines:
- Prepare sulfonyl chlorides such as 2-chloropyridine-5-sulfonyl chloride.
- React these sulfonyl chlorides with substituted anilines, e.g., 3-methylphenylamine, in the presence of a base like triethylamine.
- This step forms the sulfonamide linkage, creating intermediates such as N-(3-methylphenyl)pyridinesulfonamides.
- Further substitution at the nitrogen atom of the sulfonamide group can be achieved by benzylation or related alkylation reactions to fine-tune the molecule's properties.
Final Assembly and Purification
- The sulfonamide intermediate undergoes cyclization or further functional group transformations to yield the final 3-methyl-N-(3-methylphenyl)triazolo[4,3-a]pyridine-8-sulfonamide.
- Purification is typically performed by recrystallization from suitable solvents (e.g., water, ethanol) or chromatographic techniques.
- Characterization is confirmed by spectroscopic methods such as NMR, MS, and elemental analysis to ensure structural integrity and purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazone oxidative cyclization | Hydrazone + N-chlorosuccinimide (NCS) | Dry DMF | 0 °C to RT | >90 | Exothermic; slow addition of NCS needed |
| Sulfonamide formation | Sulfonyl chloride + 3-methylphenylamine + base (Et3N) | DMF or dioxane | Room temp to 60 °C | 70-85 | Base neutralizes HCl byproduct |
| Final cyclization/alkylation | Alkylating agents or cyclization reagents | Various (e.g., water, ethanol) | Ambient to reflux | 60-80 | Purification by recrystallization |
Research Findings and Optimization Insights
- The oxidative cyclization using NCS is a mild and high-yielding method for constructing the triazolopyridine core, preferred over harsher oxidants.
- The choice of solvent (DMF, dioxane) and temperature control critically affects the yield and purity of sulfonamide intermediates.
- Introduction of the 3-methylphenyl substituent on the sulfonamide nitrogen enhances biological activity and solubility profiles, as shown in related analogs.
- Studies confirm that the sulfonamide group confers stability and low toxicity, making these compounds promising for pharmaceutical development.
- Spectroscopic and crystallographic characterization (X-ray) validates the molecular structure and confirms the regioselectivity of cyclization and substitution steps.
Summary Table of Key Synthetic Steps
Q & A
Basic: What synthetic routes are commonly employed for preparing 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
Methodological Answer:
The compound is typically synthesized via a multi-step procedure involving:
- Sulfonamide Formation : Reacting [1,2,4]triazolo[4,3-a]pyridine sulfonyl chloride derivatives with substituted anilines (e.g., 3-methylaniline) in the presence of a base like pyridine or lutidine .
- Functionalization : Introducing methyl groups at specific positions using alkylating agents (e.g., methyl iodide) under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Oxidative Cyclization : For triazolo ring formation, sodium hypochlorite in ethanol at room temperature provides a green chemistry alternative to toxic oxidants like Cr(VI) salts .
Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC. Final characterization requires -/-NMR, LC-MS, and elemental analysis .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- Elemental Analysis : Verify C, H, N, S content (e.g., C ~66%, N ~12.9%) to rule out impurities .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, though this requires high-purity crystals .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions may arise due to:
- Purity Discrepancies : Re-evaluate compound purity via HPLC (>98%) and confirm absence of byproducts (e.g., unreacted sulfonyl chlorides) .
- Assay Variability : Standardize bioactivity protocols (e.g., antimalarial IC assays using synchronized Plasmodium cultures) to minimize inter-lab variability .
- Solubility Effects : Use consistent co-solvents (e.g., DMSO ≤0.1% v/v) to avoid aggregation artifacts. Measure solubility via shake-flask method .
Case Study : In antimalarial studies, analogues with 3-methyl groups showed 10-fold potency differences depending on substituent placement; SAR analysis resolved this .
Advanced: What strategies optimize reaction yields for N-alkylation steps in triazolopyridine sulfonamides?
Methodological Answer:
- Base Selection : Use 3-picoline or 3,5-lutidine instead of pyridine to enhance nucleophilicity of the amine, improving coupling efficiency by 20–30% .
- Catalysis : Add catalytic N-arylsulfilimines (0.5–1 mol%) to accelerate sulfonamide bond formation .
- Temperature Control : Maintain reflux in acetonitrile (60–80°C) to prevent side reactions (e.g., over-alkylation) .
Validation : Monitor by -NMR (if phosphorylated intermediates) or in-situ FTIR for sulfonamide C=O stretches (~1350 cm) .
Advanced: How can computational methods guide SAR for triazolopyridine sulfonamides?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., Plasmodium DHODH). Prioritize substituents that enhance hydrogen bonding (e.g., 3-methyl for hydrophobic pocket fit) .
- QSAR Models : Train models on IC data using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
- MD Simulations : Assess binding stability over 100 ns trajectories; correlate with experimental IC values to validate docking poses .
Example : Methyl groups at the triazolo 3-position improved antimalarial activity by reducing steric clash in the target’s active site .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- pH Sensitivity : Store in neutral buffers (pH 6–8); avoid extremes that hydrolyze the sulfonamide bond. Test stability via accelerated degradation studies (40°C/75% RH) .
- Light Exposure : Protect from UV light to prevent photodegradation; use amber vials for long-term storage .
- Thermal Stability : DSC/TGA analysis shows decomposition >200°C, confirming suitability for high-temperature reactions .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo to the active form .
- Nanoformulation : Use liposomal encapsulation (e.g., DOPC/cholesterol) to enhance aqueous solubility and cellular uptake .
- Co-Solvent Blends : Optimize DMSO/PEG-400 mixtures (≤5% v/v) to balance solubility and cytotoxicity .
Advanced: What analytical methods resolve isomeric impurities in synthesis?
Methodological Answer:
- Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol gradients to separate enantiomers (if applicable) .
- 2D NMR : NOESY correlations distinguish regioisomers (e.g., triazolo[4,3-a] vs. [1,5-a] pyridines) based on H-5/H-7 coupling .
- XRD : Resolve ambiguous regiochemistry; e.g., triazolo N1 vs. N2 substitution patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
